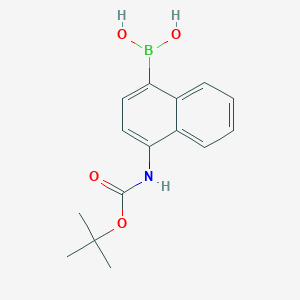

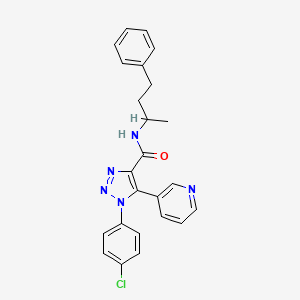

![molecular formula C14H16N4O4S B3006612 N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428352-86-6](/img/structure/B3006612.png)

N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds known as pyrazole derivatives. These compounds have been studied for their potential biological activities, particularly as inhibitors of carbonic anhydrase isoenzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of these enzymes have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and certain types of cancer.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the construction of the pyrazole core followed by the introduction of various substituents that confer the desired biological activity. In the study of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety, the starting material was 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid. This core structure was then modified to include the sulfonamide group, which is known for its carbonic anhydrase inhibitory activity . The synthesis process was characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis, ensuring the correct structure of the synthesized molecules.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their interaction with carbonic anhydrase isoenzymes. The presence of the sulfonamide group is particularly significant as it is known to interact with the zinc ion in the active site of the enzyme, thereby inhibiting its activity. The structural characterization of these molecules, as mentioned, involves various spectroscopic methods that confirm the presence of the desired functional groups and the overall molecular framework .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives with sulfonamide groups is largely centered around their ability to inhibit carbonic anhydrase isoenzymes. The inhibitory effects of these compounds on the esterase activities of human carbonic anhydrase isoenzymes I and II were studied in vitro. The inhibition constants (Ki values) of the compounds were found to vary, indicating differences in their affinity and inhibitory potency towards the enzyme isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by their molecular structure. These properties determine the compounds' solubility, stability, and overall suitability for use as medicinal agents. The Ki values obtained from the inhibition studies provide insight into the potency of the compounds, with lower Ki values indicating stronger inhibitors. Compound 4, for example, was found to have the highest inhibitory effect on both hCA I and hCA II, while compound 5 showed the lowest inhibition among the synthesized molecules .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed methods for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, exploring reactions with various primary and secondary amines to form amides, leading to substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones. Such methodologies highlight the utility of similar compounds in synthesizing novel heterocyclic structures with potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).

Antimicrobial and Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives were designed and synthesized, showcasing in vitro antiproliferative activities against cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment. The cell-selective effects, particularly against rat brain tumor cells (C6), and broad-spectrum antitumor activity, highlight the importance of structural modifications in achieving desired biological effects (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Carbonic Anhydrase Inhibition

Pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating potential as carbonic anhydrase inhibitors. This research provides insights into the structure-activity relationships necessary for the design of effective inhibitors, with implications for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Mert et al., 2015).

Synthesis of Functionalized Heterocycles

Efforts in synthesizing functionalized 1H-pyrazolo[4,3-e]-[1,2,4]triazines and their derivatives demonstrate the versatility of similar compounds in generating a wide range of heterocyclic compounds. These synthesized products may have various biological and pharmacological activities, underscoring the significance of such compounds in medicinal chemistry (Rykowski & Mojzych, 2004).

properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-23(20,21)17-11-5-2-4-10(8-11)16-13(19)12-9-15-18-6-3-7-22-14(12)18/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOSFAJDSLVUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=C3N(CCCO3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

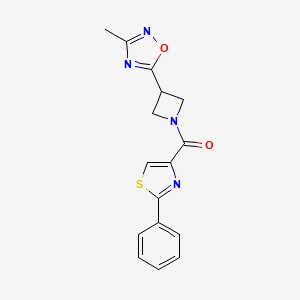

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)

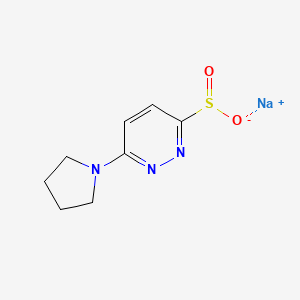

![4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3006536.png)

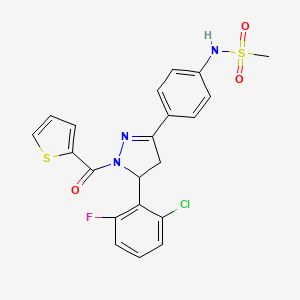

![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)

![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)